Palmitoyl arginine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

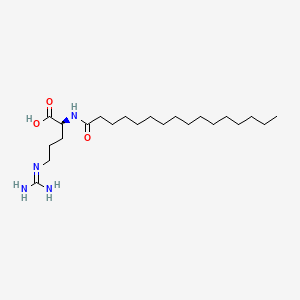

Palmitoyl arginine is a useful research compound. Its molecular formula is C22H44N4O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Delivery Systems

Niosomal Formulations

Recent studies have highlighted the effectiveness of palmitoyl-modified arginine in enhancing drug delivery systems. For instance, a study developed niosomal formulations functionalized with palmitoyl-arginine for curcumin delivery in cancer treatment. The results demonstrated that these formulations achieved an encapsulation efficiency of 78.94%, significantly improving the growth inhibition of human myeloid leukemia cell lines compared to non-functionalized niosomes . This indicates that palmitoyl arginine can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and targeting capabilities.

Transdermal Delivery

this compound has also been investigated for its potential in transdermal drug delivery. Its lipophilic nature allows for better penetration through the skin barrier compared to other amino acids like lysine. This property makes it a promising candidate for developing topical treatments that require enhanced skin absorption .

Skin Barrier Integrity

Role in Skin Health

Research has shown that palmitoylation, including the involvement of this compound, plays a crucial role in maintaining skin barrier integrity. A study identified over 300 proteins whose palmitoylation is regulated by the palmitoyl-acyl transferase ZDHHC13, which is essential for skin barrier development . The deficiency of this enzyme leads to compromised skin permeability and susceptibility to infections, highlighting the importance of palmitoylated proteins in dermatological health.

Cosmetic Applications

In cosmetics, palmitoyl oligopeptides, which include variants like this compound, are used for their rejuvenating effects on the skin. These compounds have been shown to stimulate collagen synthesis and improve skin elasticity, making them valuable ingredients in anti-aging products .

Metabolic Regulation

Induction of Adipose Tissue Browning

this compound's role extends into metabolic health as well. Studies indicate that L-arginine supplementation can induce browning of white adipose tissue (WAT), which is associated with increased energy expenditure and improved metabolic profiles . This browning effect is mediated through nitric oxide signaling pathways, suggesting that this compound could be utilized to combat obesity and related metabolic disorders.

Antimicrobial Properties

This compound has shown potential antimicrobial activity when incorporated into surfactants. Research indicates that cationic surfactants containing arginine residues exhibit enhanced effectiveness against various bacterial strains compared to those with other amino acids . This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.

Summary Table of Applications

化学反応の分析

Critical Reaction Variables

The reaction efficiency depends on three key factors:

| Variable | Range Tested | Optimal Value | Impact on Conversion (%) |

|---|---|---|---|

| Solvent Ratio (S/MS) | 1.5–3.0 | 3.0 | +15% (78% → 88%) |

| Catalyst Weight (w/S) | 3–7% | 7% | +12% (76% → 88%) |

| Substrate Ratio (A/PA) | 2–4 | 4 | +10% (78% → 88%) |

Equation for Conversion Prediction :

Conversion (%)=80.85+2.20A+1.70B+2.85C−0.625AB+1.55AC−0.275BC+3.20A2+0.74B2+2.96C2

(A = solvent, B = catalyst, C = substrate; all factors normalized) .

Temperature and Time Dependence

-

Optimal Conditions : 65°C for 3 hours achieves 88% palmitic acid conversion (Figure 10) .

-

Equilibrium Limitation : Beyond 3 hours, conversion plateaus due to reversible amidation dynamics .

Solvent-Catalyst-Substrate Interactions

-

Synergistic Effect : Combining solvent ratio = 3.0, catalyst = 7%, and substrate ratio = 4 yields 88% conversion (Figure 3) .

-

Negative Interactions : Low solvent (<2.0) and catalyst (<5%) reduce conversion to <78% (Figure 1) .

Reaction Byproducts and Challenges

-

Soap Formation : Sodium methoxide reacts with palmitic acid, generating sodium palmitate (soap). This side reaction consumes catalyst but is mitigated by anhydrous conditions .

-

Energy Tradeoffs : Higher solvent ratios improve conversion but increase post-reaction purification energy costs .

Comparative Efficiency

-

Catalyst Superiority : Sodium methoxide outperforms biochemical catalysts (e.g., lipases) in reaction speed (2–4 hours vs. 12+ hours) .

-

Biodegradability : Unlike ester-based surfactants (e.g., arginine oleate), this compound’s amide bond resists enzymatic hydrolysis, enhancing stability but reducing environmental degradation .

This synthesis strategy balances reaction efficiency, scalability, and cost-effectiveness, positioning this compound as a viable surfactant for pharmaceutical and cosmetic applications. Further research should explore enzyme-catalyzed routes to improve sustainability .

特性

CAS番号 |

58725-47-6 |

|---|---|

分子式 |

C22H44N4O3 |

分子量 |

412.6 g/mol |

IUPAC名 |

(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoic acid |

InChI |

InChI=1S/C22H44N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(27)26-19(21(28)29)16-15-18-25-22(23)24/h19H,2-18H2,1H3,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |

InChIキー |

DENIQPHQUIGDJZ-IBGZPJMESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

Key on ui other cas no. |

58725-47-6 |

配列 |

R |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。